

Technical Guide: Physicochemical Characterization of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate
Cat. No.:	B1312929

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth analysis of the melting point of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, a critical parameter for its identification, purity assessment, and application in pharmaceutical development.

Introduction

(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate is a chiral compound frequently utilized as a resolving agent and a precursor in the synthesis of chiral ligands for asymmetric catalysis.^{[1][2]} ^{[3][4]} Its stereochemical integrity and purity are paramount for its successful application, particularly in the synthesis of active pharmaceutical ingredients (APIs). The melting point is a fundamental thermodynamic property that serves as a primary indicator of a crystalline solid's purity.^[5] A sharp and defined melting point range is characteristic of a pure substance, whereas impurities typically lead to a depression and broadening of this range.^[5] This guide details the reported melting point of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** and provides a comprehensive experimental protocol for its accurate determination.

Physicochemical Properties

The key physical and chemical properties of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** are summarized below. This data is essential for handling, characterization, and application of the compound.

Property	Value	Reference
CAS Number	39961-95-0	[6]
Molecular Formula	C ₁₀ H ₂₀ N ₂ O ₆	[6]
Molecular Weight	264.28 g/mol	[6][7]
Appearance	White to light yellow crystalline powder	
Melting Point	273 °C (with decomposition)	[1][6][7]
Optical Rotation (α)	+12.5° (c=4, H ₂ O)	[7]

Experimental Protocol: Melting Point Determination

The determination of the melting point for **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** should be performed using the capillary method with a calibrated melting point apparatus. This method is a reliable and widely accepted technique for obtaining accurate melting point ranges for crystalline solids.[5]

3.1 Materials and Equipment

- **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** sample (finely powdered and completely dry)[5]
- Melting point capillary tubes (sealed at one end)
- Calibrated digital melting point apparatus (e.g., Mel-Temp or similar)[8]
- Mortar and pestle
- Spatula
- Watch glass

3.2 Sample Preparation

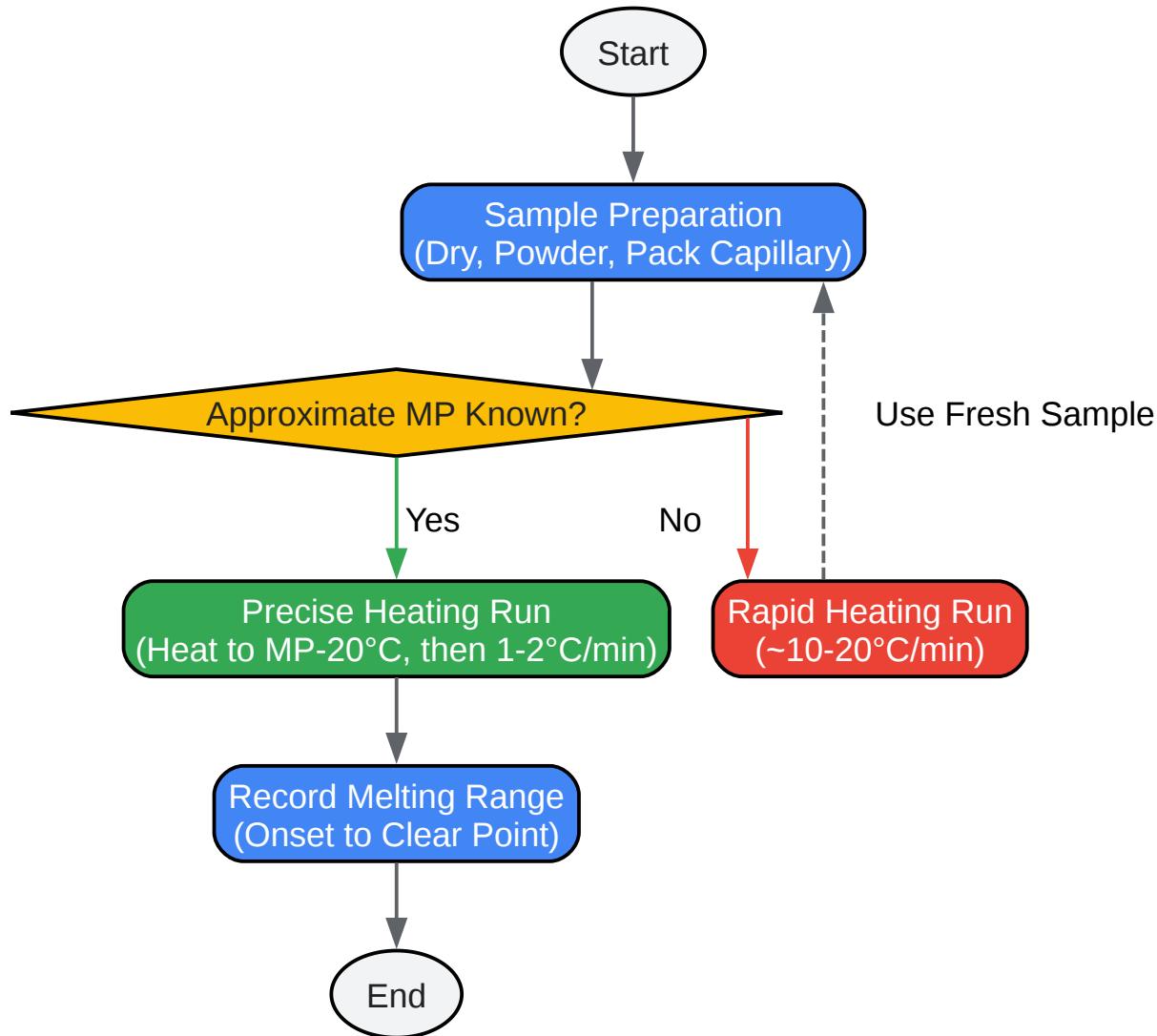
- Ensure the **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** sample is a fine, homogenous powder. If the sample consists of coarse crystals, gently grind it to a fine powder using a clean, dry mortar and pestle.[5]
- Place a small amount of the powdered sample onto a clean, dry watch glass.
- Press the open end of a capillary tube into the powder, forcing a small amount of the sample into the tube.
- Invert the capillary tube and tap its sealed end gently on a hard surface to pack the sample tightly into the bottom.[9] Alternatively, drop the tube (sealed end down) through a long glass tube to facilitate packing.[8][9]
- The final packed sample height should be approximately 1-2 mm.[10]

3.3 Measurement Procedure

- Initial Rapid Determination (Optional): If the approximate melting point is unknown, perform a rapid heating run (e.g., 10-20 °C/minute ramp rate) to get a preliminary estimate.[8] A fresh sample must be used for the subsequent accurate determination.[9]
- Accurate Determination:
 - Place the prepared capillary tube into the sample holder of the melting point apparatus.
 - Set the starting temperature to at least 20 °C below the expected melting point of 273 °C.
 - Set the heating rate (ramp rate) to approximately 3-4 °C/minute until the temperature is about 5 °C below the expected melting point.[10]
 - Reduce the heating rate to a slow and steady 1-2 °C/minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.[10]
 - Carefully observe the sample through the magnifying lens.
- Data Recording:

- Record the temperature at which the first droplet of liquid becomes visible within the solid matrix. This is the onset of melting.
- Record the temperature at which the last solid crystal melts completely into a liquid. This is the completion of melting.
- The recorded range between these two temperatures constitutes the melting point range. For a pure compound, this range should be narrow (0.5-1.0 °C).
- As this compound is noted to decompose, observe and record the temperature at which decomposition (e.g., charring, gas evolution) occurs.[10]

• Post-Measurement:


- Turn off the apparatus and allow it to cool.
- Dispose of the used capillary tube in a designated glass waste container.

3.4 Purity Confirmation: Mixed Melting Point Technique To confirm the identity and purity of an unknown sample suspected to be **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate**, the mixed melting point technique can be employed.[10]

- Thoroughly mix the unknown sample with an authentic, pure sample of **(1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate** in approximately a 1:1 ratio.
- Determine the melting point of this mixture using the protocol described above.
- Interpretation:
 - If there is no depression or broadening of the melting point range compared to the pure sample, the unknown compound is identical to the authentic sample.[10]
 - If the melting point of the mixture is depressed and the range is broadened, the unknown is a different compound.[10]

Visualized Workflow

The logical sequence for an accurate melting point determination is outlined in the workflow diagram below. This process ensures that the measurement is both time-efficient and precise.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate | 39961-95-0 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, 98% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate, 98% 10 g | Request for Quote [thermofisher.com]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. Page loading... [guidechem.com]
- 7. parchem.com [parchem.com]
- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- To cite this document: BenchChem. [Technical Guide: Physicochemical Characterization of (1R,2R)-(+)-1,2-Diaminocyclohexane L-tartrate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1312929#melting-point-of-1r-2r-1-2-diaminocyclohexane-l-tartrate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com